Increased Lipophilicity (LogP) of 4-Chloro-6-nitro-o-cresyl acetate vs. Unsubstituted o-Cresyl Acetate
4-Chloro-6-nitro-o-cresyl acetate exhibits a calculated LogP (octanol-water partition coefficient) of 2.49 [1]. This value represents a significant increase in lipophilicity compared to the unsubstituted parent compound, o-cresyl acetate (CAS 533-18-6), which has a reported LogP of approximately 1.6 to 1.9 . The 0.6 to 0.9 log unit increase is directly attributable to the introduction of the electron-withdrawing and hydrophobic chloro and nitro substituents, which enhance the compound's affinity for non-polar environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.49 |
| Comparator Or Baseline | o-Cresyl acetate (CAS 533-18-6): 1.6–1.9 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.9 |
| Conditions | Calculated values; standard LogP prediction algorithms (consistent across sources). |
Why This Matters
Higher LogP directly impacts reversed-phase HPLC retention time (providing better separation from less lipophilic impurities or starting materials) and can serve as a key differentiator when selecting building blocks for compounds where membrane permeability or lipophilicity is a critical design parameter.
- [1] SIELC Technologies. 4-Chloro-6-nitro-o-cresyl acetate. CAS Number: 84825-00-3. 2018. Available from: https://sielc.com/4-chloro-6-nitro-o-cresyl-acetate View Source
